molecular formula C₁₀H₁₆Li₄N₅O₁₃P₃S B1142389 Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt CAS No. 94825-44-2

Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt

Cat. No. B1142389
CAS RN: 94825-44-2
M. Wt: 567.01
InChI Key:
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Description

Synthesis Analysis

The synthesis of guanosine derivatives like Guanosine 5'-diphosphate has been achieved through various chemical pathways. For instance, guanosine 5'-diphosphate was synthesized from guanosine 5'-monophosphate by reacting with benzyl hydrogen phosphoramidate, followed by catalytic hydrogenolysis, yielding a significant outcome (Ueda & Ohtsuka, 1959).

Molecular Structure Analysis

The molecular and crystal structures of guanosine derivatives have been extensively studied to understand their biochemical significance. For example, the conformation and hydrogen bonding of guanosine 5'-monophosphate in dimethyl sulfoxide were explored, revealing that the 5'-GMP adopts a syn conformation about the glycosidic bond, facilitated by hydrogen bonding between the phosphate group and the amino group of the base (West et al., 1994).

Chemical Reactions and Properties

Guanosine derivatives participate in various chemical reactions, reflecting their complex chemical properties. For instance, the study of guanosine 3'-diphosphate-5'-di(tri)phosphate (ppGpp) in bacteria demonstrated the compound's crucial role in gene expression, metabolism, and growth, highlighting the intricate chemical behavior of these molecules (Chen et al., 2018).

Physical Properties Analysis

The physical properties of guanosine derivatives, such as disodium guanosine 5'-monophosphate tetrahydrate, have been analyzed through crystal structure determination and sequential dehydration transitions. Such studies reveal the complex interactions and stability of these compounds under various conditions (Tsubonoya et al., 2018).

Chemical Properties Analysis

The chemical properties of guanosine derivatives are influenced by their ability to form supramolecular structures. For example, guanosine 5'-monophosphate can form supramolecular hydrogels, showcasing the self-assembling nature of these compounds and their potential applications in material science (Ghosh et al., 2016).

Scientific Research Applications

Role in Aging and Alzheimer's Disease

Research indicates the importance of cyclic guanosine monophosphate (cGMP) in the central nervous system, highlighting its synthesis via guanylyl cyclases and its role in learning, memory, and the aging process. Aging correlates with increased expression and activity of phosphodiesterases (PDEs) leading to a decrease in cGMP concentration, which is believed to reduce synaptic plasticity and cognitive performance. This mechanism has been explored in the context of Alzheimer's disease, suggesting that inhibitors of PDE2 and PDE9 could potentially improve learning and memory in older rats (Domek-Łopacińska & Strosznajder, 2010).

G-quadruplexes in Anticancer Drug Design

Guanosine-rich DNA and RNA sequences can form G-quadruplex structures, which have been identified in telomeric sequences and regulatory regions of many genes, including oncogenes. These structures are targets for anticancer therapies, where drugs binding to and stabilizing G-quadruplexes can inhibit the elongation of telomeres and the transcription and translation of oncogenes, leading to cancer cell apoptosis. This approach has shown potential in preclinical and clinical studies for anticancer drug development (Düchler, 2012).

Guanosine as a Neuromodulator

Guanosine has been identified as having neuroprotective roles, with evidence suggesting its modulation of extracellular action in the central nervous system (CNS). It has demonstrated neurotrophic and neuroprotective effects, preventing deleterious outcomes in conditions such as spinal cord injury, mood disorders, and aging-related diseases like ischemia, Parkinson's, and Alzheimer's diseases. The mechanisms underlying guanosine's effects involve interactions with glutamatergic and adenosinergic systems and modulation of intracellular pathways to prevent oxidative damage and inflammatory burden (Lanznaster et al., 2016).

Phosphodiesterase Inhibitors in Alzheimer's Disease

Phosphodiesterase inhibitors, which act on the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, have been explored for their roles in the regulation of cell proliferation, tumor development, and progression. The pathway's involvement in cognitive processes and neuroprotection offers a promising avenue for treating Alzheimer's disease, highlighting the potential of PDE inhibitors in modulating the NO/cGMP pathway for therapeutic purposes (Peak et al., 2016).

Mechanism of Action

Target of Action

The primary targets of Guanosine 5’-[gamma-thio]triphosphate tetralithium salt are G-proteins . G-proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell .

Mode of Action

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt is a G-protein activator . It binds to and activates G-proteins in the presence of magnesium . This compound is more resistant to hydrolysis than GTP, making it a stable GTP analog . It can stimulate phospholipases, induce actin polymerization, and stimulate GLUT4 translocation in a tyrosine kinase-dependent manner .

Biochemical Pathways

The activation of G-proteins by Guanosine 5’-[gamma-thio]triphosphate tetralithium salt affects several biochemical pathways. It stimulates the hydrolysis of phosphoinositides, leading to the production of secondary messengers that activate protein kinase cascades . It also stimulates the translocation of GLUT4, a glucose transporter, affecting glucose metabolism .

Pharmacokinetics

Its stability against hydrolysis may influence its bioavailability .

Result of Action

The activation of G-proteins by Guanosine 5’-[gamma-thio]triphosphate tetralithium salt can lead to various cellular effects. It can stimulate insulin release from pancreatic β-cells , protect proteins from proteolytic degradation , and induce exocytosis .

Action Environment

The action of Guanosine 5’-[gamma-thio]triphosphate tetralithium salt can be influenced by various environmental factors. For instance, the presence of magnesium is necessary for its activation of G-proteins . Additionally, the stability of solutions containing this compound can be affected by the conditions of preparation and storage .

properties

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQXJFWJOAWCPV-ZVQJTLEUSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li4N5O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241637
Record name Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94825-44-2
Record name Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094825442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
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